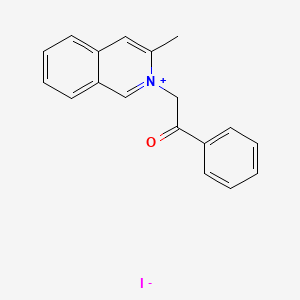
3-Methyl-2-(2-oxo-2-phenylethyl)isoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 3-methylisoquinoline with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(3-methyl-3H-isoquinolin-2-yl)-1-(4-methylsulfanylphenyl)ethanone
- 1-(4-chlorophenyl)-2-(3-methyl-3H-isoquinolin-2-yl)ethanone
- 2-(3-methyl-3H-isoquinolin-2-yl)-1-(4-phenylphenyl)ethanone
Uniqueness
2-(3-methyl-3H-isoquinolin-2-yl)-1-phenyl-ethanone stands out due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6277-81-2 |
|---|---|
分子式 |
C18H16INO |
分子量 |
389.2 g/mol |
IUPAC 名称 |
2-(3-methylisoquinolin-2-ium-2-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C18H16NO.HI/c1-14-11-16-9-5-6-10-17(16)12-19(14)13-18(20)15-7-3-2-4-8-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI 键 |
NHJIUPKRDVUEOT-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



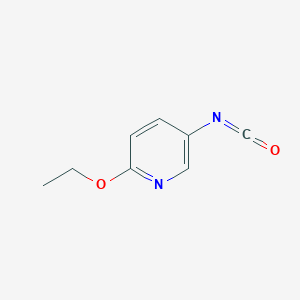

![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)
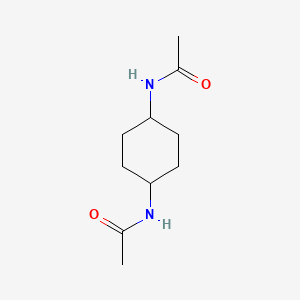
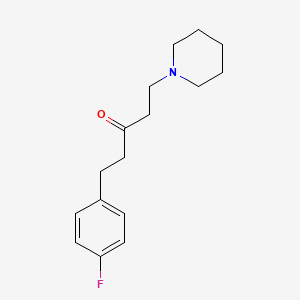
![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)
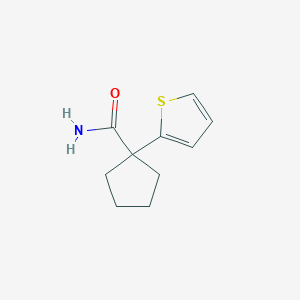
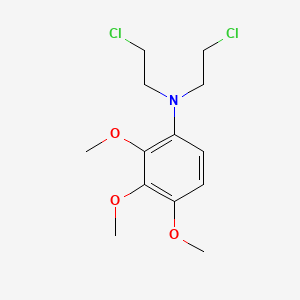


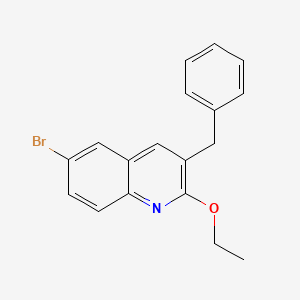

![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
